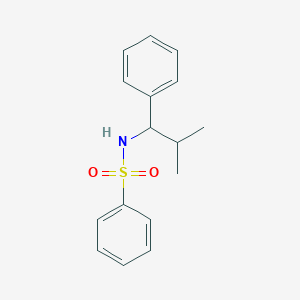

N-(2-methyl-1-phenylpropyl)benzenesulfonamide

Description

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a branched alkyl-phenyl substituent at the sulfonamide nitrogen. Its structure features a benzenesulfonyl group linked to a 2-methyl-1-phenylpropylamine moiety, which introduces steric bulk and modulates electronic properties. This compound is synthesized via arylation reactions, such as the coupling of benzenesulfonyl chloride with the appropriate amine precursor under basic conditions (e.g., pyridine or triethylamine) . Its structural complexity and functional group arrangement make it a candidate for pharmacological studies, particularly in anticancer and enzyme inhibition research.

Properties

IUPAC Name |

N-(2-methyl-1-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-13(2)16(14-9-5-3-6-10-14)17-20(18,19)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDCWFQHDQBMRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-methyl-1-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfonic acids or sulfonates.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Preliminary studies suggest that N-(2-methyl-1-phenylpropyl)benzenesulfonamide may inhibit viral replication. This positions it as a candidate for antiviral drug development, particularly against viruses that exploit the host's enzymatic pathways for replication.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in biological systems. Inhibition of this enzyme can have significant therapeutic implications, especially in conditions where modulation of acid-base balance is beneficial.

This compound interacts with specific enzymes and receptors within biological systems. Its biological activity can be attributed to:

- Modulation of Biochemical Pathways : The compound may act as an inhibitor or modulator of key enzymes involved in various metabolic pathways.

- Therapeutic Potential : Its ability to affect enzyme kinetics opens avenues for therapeutic interventions in diseases related to acid-base imbalances and other metabolic disorders .

Case Studies and Research Findings

Recent studies have documented the synthesis and evaluation of various sulfonamide derivatives, including this compound. These studies highlight:

- Synthesis Methods : Efficient synthetic routes have been established, often involving the coupling of benzenesulfonyl chlorides with amines under controlled conditions to yield high-purity products .

- Biological Evaluation : In vitro studies demonstrate significant enzyme inhibition activity, underscoring the potential for these compounds in therapeutic applications targeting metabolic disorders.

- Therapeutic Applications : Ongoing research focuses on exploring the compound's efficacy against specific diseases, including cancer and viral infections, leveraging its ability to modulate enzyme activity .

Mechanism of Action

The mechanism of action of N-(2-methyl-1-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. In cancer cells, this inhibition can disrupt the pH balance, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Table 1: Structural and Activity Comparison

Pharmacological and Mechanistic Insights

- Anticancer Activity : Indoline-carbonyl derivatives () exhibit superior cytotoxicity compared to simpler alkyl-phenyl analogs like this compound, likely due to enhanced π-π stacking and hydrogen bonding with cellular targets .

- Enzyme Inhibition: Nitro and hydroxyl groups in styrylquinoline derivatives () improve HIV IN inhibition by 20–30% compared to unsubstituted analogs, suggesting electronic effects dominate activity .

- QSAR Models : Benzenesulfonamide derivatives in were evaluated against TrkA kinase, with predicted vs. observed activity discrepancies highlighting the role of steric hindrance (e.g., bulky thiadiazole groups reduce binding efficiency) .

Table 2: QSAR Data for Selected Derivatives ()

| Compound Name (Training Set) | Observed Activity | Predicted Activity | Deviation |

|---|---|---|---|

| (Z)-N-(5-methyl-1,3,4-thiadiazol-2-ylidene)-... | 0.2920 | 0.2939 | +0.0019 |

| (Z)-4-(2-(1,3-dioxo-inden-2-ylidene)... | 0.2569 | 0.1753 | -0.0816 |

Biological Activity

N-(2-methyl-1-phenylpropyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide group attached to a phenylpropyl moiety. Its unique substituent pattern imparts specific chemical and biological properties that are crucial for its function as a therapeutic agent. The compound's molecular formula is , with a molecular weight of approximately 303.39 g/mol.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, leading to decreased bicarbonate ion production. This inhibition can disrupt pH balance in cells, which is particularly significant in cancer biology, where altered pH can influence tumor growth and survival.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines. A notable study demonstrated that the compound significantly reduced cell viability in MCF7 breast cancer cells, leading to apoptosis and cell cycle arrest at the G1/S checkpoint .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 10 | Apoptosis induction |

| A549 | 15 | Growth inhibition |

| HeLa | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It shows promise against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial metabolic pathways through inhibition of key enzymes.

Case Studies

- Carbonic Anhydrase Inhibition : A study focused on the interaction of this compound with carbonic anhydrase isoforms demonstrated selective binding and inhibition. This selectivity suggests potential applications in treating conditions like glaucoma and edema where carbonic anhydrase modulation is beneficial .

- Cancer Cell Line Studies : In vitro studies using MCF7 cells revealed that treatment with the compound led to a marked increase in pre-G1 phase cells, indicative of apoptosis. Flow cytometry analyses confirmed significant alterations in cell cycle distribution following exposure to various concentrations of the compound .

Q & A

What are the standard synthetic routes for preparing N-(2-methyl-1-phenylpropyl)benzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonylation of a secondary amine precursor. A common approach is reacting benzenesulfonyl chloride with the corresponding amine (e.g., 2-methyl-1-phenylpropylamine) under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Optimization strategies include:

- Catalyst screening : Use of DMAP (4-dimethylaminopyridine) to enhance reactivity.

- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions.

- Solvent selection : Polar aprotic solvents like acetonitrile improve yield by stabilizing intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Example Protocol:

| Step | Reagent/Condition | Purpose |

|---|---|---|

| 1 | 2-methyl-1-phenylpropylamine, benzenesulfonyl chloride | Core reaction |

| 2 | Triethylamine, DCM, 0°C, 12h | Neutralize HCl byproduct |

| 3 | Quench with ice-water | Terminate reaction |

| 4 | Extract with DCM, dry (Na₂SO₄) | Isolation |

| 5 | Recrystallize (EtOH/H₂O) | Purification |

How can crystallographic data contradictions be resolved during structural determination of this compound?

Answer:

Discrepancies in X-ray data (e.g., high R-factors, unusual bond angles) require:

- Data reprocessing : Re-analyze raw diffraction data using multi-scan absorption correction (e.g., SADABS) to address absorption errors .

- Hydrogen bonding analysis : Validate intermolecular interactions (N–H⋯O, C–H⋯O) to confirm packing stability. For example, in related sulfonamides, hydrogen bonds contribute to dihedral angles of ~19° between aromatic rings .

- Software refinement : Use SHELXL for least-squares refinement, adjusting parameters like displacement ellipsoids and occupancy factors. SHELXL’s robustness in handling twinned data is well-documented .

- Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry or disorder .

Example Refinement Metrics from a Related Compound :

| Parameter | Value |

|---|---|

| R-factor | 0.056 |

| wR-factor | 0.125 |

| Data-to-parameter ratio | 15.3 |

What spectroscopic and computational methods are recommended for characterizing this compound?

Answer:

- X-ray crystallography : Resolve absolute configuration and confirm stereochemistry. Use Bruker SMART APEX CCD detectors with Mo Kα radiation (λ = 0.71073 Å) .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to identify sulfonamide protons (δ 7.5–8.1 ppm) and methyl groups (δ 1.2–1.5 ppm) .

- IR spectroscopy : Confirm sulfonyl S=O stretches (1350–1160 cm⁻¹) and N–H bending (1540–1480 cm⁻¹) .

- DFT calculations : Optimize geometry using Gaussian 09 at the B3LYP/6-311++G(d,p) level to compare experimental vs. theoretical bond lengths/angles .

How do substituents on the benzenesulfonamide core influence biological activity, and how can structure-activity relationships (SAR) be studied?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., nitro, chloro) enhance binding to target proteins (e.g., carbonic anhydrase), while bulky alkyl groups (e.g., 2-methylpropyl) modulate lipophilicity .

- Methodology :

- In vitro assays : Test enzyme inhibition (e.g., α-glucosidase) using spectrophotometric methods.

- Molecular docking : AutoDock Vina to predict binding affinities against protein targets (e.g., PDB: 1XD0).

- Comparative synthesis : Synthesize analogs (e.g., 4-methyl or 4-chloro derivatives) and compare IC₅₀ values .

| Derivative | % Glucose Reduction |

|---|---|

| Parent compound | 44% |

| 4-Chloro analog | 52% |

| 4-Methyl analog | 48% |

What advanced strategies address low yields in multi-step syntheses of this compound?

Answer:

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products.

- Microwave-assisted synthesis : Accelerate reaction times (e.g., 30 min vs. 12h conventional) for steps like amine sulfonylation .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent amine oxidation during intermediate steps.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .

How can computational modeling predict the compound’s reactivity in novel reactions?

Answer:

- Reactivity indices : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites.

- Transition state analysis : Use QM/MM (ONIOM) to model reaction pathways (e.g., SN2 displacement at the sulfonamide sulfur) .

- Solvent effects : COSMO-RS simulations in solvents like DMF or acetonitrile to predict solubility and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.